molecular formula C7H13NO3 B11918743 Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate

Cat. No.: B11918743
M. Wt: 159.18 g/mol
InChI Key: NBYBVGKQPNJZLC-UHFFFAOYSA-N
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Description

Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is an organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Synthetic Routes and Reaction Conditions:

    Nucleophilic Ring Opening of Aziridines: One common method involves the nucleophilic ring opening of aziridines with suitable nucleophiles.

    Cyclization Reactions: Another approach involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods often involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to maximize efficiency and minimize by-products.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to induce ring-opening.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted aziridine derivatives.

Mechanism of Action

The mechanism of action of methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate involves its high ring strain, which makes the aziridine ring highly reactive. This reactivity allows it to undergo nucleophilic ring-opening reactions, forming covalent bonds with nucleophiles such as thiols, amines, and hydroxyl groups. These interactions can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate is unique due to the presence of both the hydroxypropyl and carboxylate groups, which enhance its reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 1-(3-hydroxypropyl)aziridine-2-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-7(10)6-5-8(6)3-2-4-9/h6,9H,2-5H2,1H3

InChI Key

NBYBVGKQPNJZLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN1CCCO

Origin of Product

United States

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